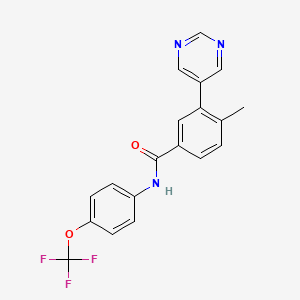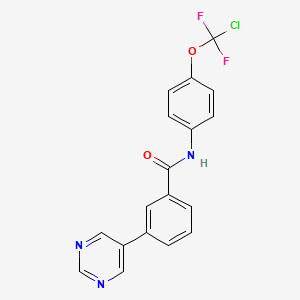![molecular formula C22H21F2N3O B10834210 1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PMID25666693-Compound-11: is a selective inhibitor of δ-secretase, a type of enzyme involved in various biological processes. This compound has shown significant potential in scientific research due to its ability to interact with δ-secretase’s active and allosteric sites, making it a valuable tool in studying enzyme inhibition and related pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-11 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of PMID25666693-Compound-11 may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments to accommodate higher volumes. Techniques such as crystallization and purification are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: PMID25666693-Compound-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
PMID25666693-Compound-11 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of δ-secretase in biological processes.
Medicine: Potential therapeutic applications in treating diseases related to δ-secretase activity.
Industry: Used in the development of new pharmaceuticals and biochemical assays
Mécanisme D'action
The mechanism of action of PMID25666693-Compound-11 involves its interaction with δ-secretase. The compound binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects various downstream pathways, leading to changes in cellular processes. The molecular targets include specific amino acid residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- DAPT
- RO4929097
- DBZ (Dibenzazepine)
- LY411575
- Avagacestat (BMS-708163)
- MK-0752
- Semagacestat (LY450139)
- Nirogacestat (PF-03084014)
- MDL-28170
- L-685,458 .
Uniqueness: PMID25666693-Compound-11 is unique due to its high selectivity and low toxicity. Unlike some other inhibitors, it interacts with both the active and allosteric sites of δ-secretase, providing a more comprehensive inhibition profile. This dual interaction makes it a valuable tool for detailed studies of enzyme function and inhibition .
Propriétés
Formule moléculaire |
C22H21F2N3O |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C22H21F2N3O/c1-13-10-18-15(12-25-13)7-9-20(24)21(18)27-22(28)26-16-8-6-14(11-16)17-4-2-3-5-19(17)23/h2-5,7,9-10,12,14,16H,6,8,11H2,1H3,(H2,26,27,28)/t14-,16-/m1/s1 |
Clé InChI |
PJVXUKARZNCIRA-GDBMZVCRSA-N |
SMILES isomérique |
CC1=CC2=C(C=CC(=C2NC(=O)N[C@@H]3CC[C@H](C3)C4=CC=CC=C4F)F)C=N1 |
SMILES canonique |
CC1=CC2=C(C=CC(=C2NC(=O)NC3CCC(C3)C4=CC=CC=C4F)F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834131.png)
![N-[(3,4-difluorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834142.png)

![3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)
![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)
![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)
![N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B10834183.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834195.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834217.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)
